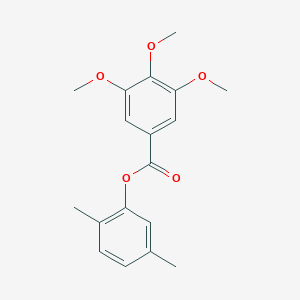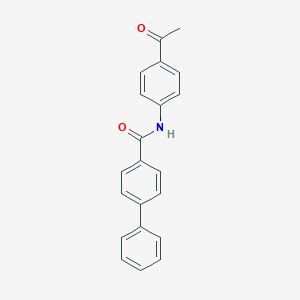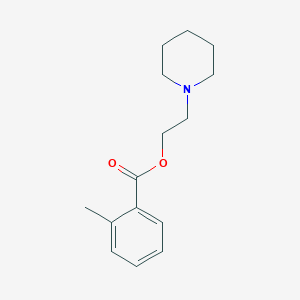
4,8-Dimethyl-6-phenylazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethyl-6-phenylazulene is a chemical compound that belongs to the class of azulenes. It is a yellowish-green colored liquid that has a characteristic odor. This chemical compound has been studied extensively due to its potential applications in various fields, including scientific research.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-6-phenylazulene is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
4,8-Dimethyl-6-phenylazulene has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of various cancer cell lines. In addition, it has been found to exhibit antioxidant activity, which may help to protect against oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,8-Dimethyl-6-phenylazulene in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in a variety of applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 4,8-Dimethyl-6-phenylazulene. One area of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the further investigation of its biological activities, particularly its potential use as a fluorescent probe in biological imaging. Additionally, there is potential for the development of new therapeutic agents based on the structure of 4,8-Dimethyl-6-phenylazulene.
Synthesis Methods
The synthesis of 4,8-Dimethyl-6-phenylazulene can be achieved through a variety of methods. One of the most common methods involves the reaction of 1,2-dimethylbenzene with phenylacetylene in the presence of a catalyst. Another method involves the reaction of 4,8-dimethyl-6-phenylazulenone with a reducing agent such as sodium borohydride.
Scientific Research Applications
4,8-Dimethyl-6-phenylazulene has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. It has also been studied for its potential use as a fluorescent probe in biological imaging.
properties
Molecular Formula |
C18H16 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
4,8-dimethyl-6-phenylazulene |
InChI |
InChI=1S/C18H16/c1-13-11-16(15-7-4-3-5-8-15)12-14(2)18-10-6-9-17(13)18/h3-12H,1-2H3 |
InChI Key |
VZINPMRSBOEDPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C2C1=CC=C2)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC(=C2C1=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



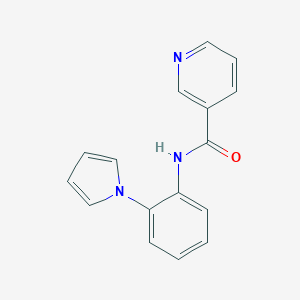
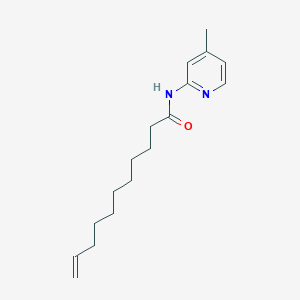

![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
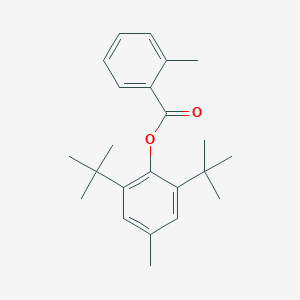
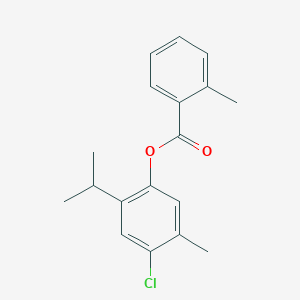
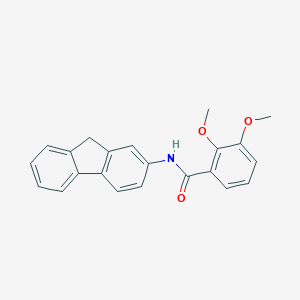
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)



